High CB1 Receptor Affinity and Exquisite Selectivity via Piperazine Functionalization
Derivatives of 6-(piperazin-1-yl)-9H-purine can achieve exceptionally high affinity and selectivity for the CB1 receptor, a target for metabolic disorders. Compound 65 (an aryl urea derivative) demonstrates a binding affinity Ki of 4 nM for hCB1 and >10,000-fold selectivity for hCB1 over hCB2, significantly surpassing the non-selective profile of earlier clinical candidates like rimonabant [1]. In comparison, the simple methyl piperazine analog (Compound 5) shows a much weaker functional potency (Ke = 120 nM) in the same hCB1 calcium assay [2], highlighting the critical importance of the 6-piperazinyl-purine core for optimizing potency and selectivity.
| Evidence Dimension | hCB1 Receptor Affinity (Ki) and Selectivity (hCB2/hCB1) |
|---|---|
| Target Compound Data | Ki = 4 nM, >10,000-fold selective for hCB1 over hCB2 (for derivative Compound 65) [1] |
| Comparator Or Baseline | Methyl piperazine analog (Compound 5): Ke = 120 nM in hCB1 calcium assay [2] |
| Quantified Difference | Compound 65 is >30-fold more potent than the simple methyl piperazine analog; exhibits >10,000-fold selectivity. |
| Conditions | In vitro binding assays using human CB1 and CB2 receptors expressed in HEK293 cells. |
Why This Matters
This demonstrates the scaffold's potential to generate peripherally restricted CB1 antagonists with minimal CNS side effects, a key unmet need in metabolic disease drug discovery.
- [1] Amato G, et al. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorg Med Chem. 2018;26(15):4518-4531. View Source
- [2] Amato G, et al. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorg Med Chem. 2018;26(15):4518-4531. View Source
